molecular formula C19H16ClFN2O3S2 B12191019 2-(4-chlorophenyl)-N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

2-(4-chlorophenyl)-N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12191019
M. Wt: 438.9 g/mol
InChI Key: AUAWAQRRTXSCDD-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenyl)-N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a sulfur-containing heterocyclic acetamide derivative. Its structure comprises:

  • A tetrahydrothieno[3,4-d][1,3]thiazole core modified with two sulfonyl groups (5,5-dioxidotetrahydro).
  • A 4-fluorophenyl substituent at position 3 of the thiazole ring.
  • An acetamide group linked to a 4-chlorophenyl moiety at position 2.
  • An (E)-configured double bond in the tetrahydrothieno-thiazole system.

While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its design aligns with bioactive molecules targeting enzymes or receptors via halogenated aromatic and sulfonamide interactions. The 4-chlorophenyl and 4-fluorophenyl groups enhance lipophilicity and metabolic stability, common in CNS or antimicrobial agents .

Properties

Molecular Formula

C19H16ClFN2O3S2

Molecular Weight

438.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C19H16ClFN2O3S2/c20-13-3-1-12(2-4-13)9-18(24)22-19-23(15-7-5-14(21)6-8-15)16-10-28(25,26)11-17(16)27-19/h1-8,16-17H,9-11H2

InChI Key

AUAWAQRRTXSCDD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=C(C=C3)Cl)N2C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The thieno-thiazole scaffold is constructed via cyclocondensation of 2-(2-benzylidenehydrazinyl)-4-methylthiazole with thiosemicarbazide in the presence of hydrazonoyl chlorides. This method, adapted from triazolo-thiadiazine syntheses, involves refluxing in dioxane with triethylamine (TEA) as a catalyst. The reaction proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the hydrazonoyl chloride, followed by intramolecular cyclization.

Example Procedure :
A mixture of 2-(2-benzylidenehydrazinyl)-4-methylthiazole (1 mmol), thiosemicarbazide (1 mmol), and hydrazonoyl chloride (1 mmol) in dioxane (20 mL) with TEA (0.1 eq) is refluxed for 2–4 hours. The product precipitates upon cooling and is recrystallized from methanol.

Oxidation to Sulfone Derivatives

The 5,5-dioxide moiety is introduced by oxidizing the thioether intermediate using oxone (2KHSO₅·KHSO₄·K₂SO₄) in dichloromethane at −5°C to 25°C. This step is critical to avoid over-oxidation to sulfonic acids.

Optimized Conditions :

  • Oxidizing agent : Oxone (1.5 eq)

  • Solvent : Dichloromethane/water (2:1)

  • Temperature : 0°C

  • Duration : 3 hours.

Installation of Aryl Substituents

4-Fluorophenyl Group Introduction

The 4-fluorophenyl group is installed via Ullmann coupling or Buchwald-Hartwig amination using a copper or palladium catalyst. A modified procedure from sulfonamide syntheses employs:

  • Substrate : Bromothieno-thiazole intermediate

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2 eq)

  • Solvent : Toluene at 110°C for 12 hours.

Yields reach 70–85% after column chromatography.

4-Chlorophenylacetamide Condensation

The acetamide side chain is introduced via Schiff base formation between the thieno-thiazole amine and 4-chlorophenylacetic acid. Activation with EDCI/HOBt in DMF facilitates amide bond formation at room temperature.

Stepwise Protocol :

  • React 4-chlorophenylacetic acid (1.2 eq) with EDCI (1.5 eq) and HOBt (1.5 eq) in DMF for 30 minutes.

  • Add thieno-thiazole amine (1 eq) and stir for 12 hours.

  • Purify by silica gel chromatography (ethyl acetate/hexane).

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • Cyclization : Dioxane outperforms DMF or THF due to its high boiling point and polarity.

  • Oxidation : Dichloromethane minimizes side reactions compared to polar solvents like methanol.

  • Coupling Reactions : Toluene ensures optimal catalyst activity for Pd-mediated steps.

Catalytic Systems

Reaction StepCatalystLigandYield (%)
CyclizationTEANone65–75
Ullmann CouplingPd(OAc)₂Xantphos78
Amide FormationEDCI/HOBtNone82

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization solvents : Methanol for cyclized intermediates; ethanol for final acetamide.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:3) for aryl-coupled products.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 7.3–7.5 ppm (aryl protons), δ 4.2 ppm (thiazole-CH₂), and δ 2.1 ppm (acetamide-CH₃).

  • IR : Strong absorption at 1680 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O).

Industrial-Scale Considerations

Continuous Flow Synthesis

Patented methods propose continuous flow reactors for oxidation and coupling steps to enhance reproducibility and safety. For example:

  • Oxidation module : Mix oxone and thioether in a T-junction at 0°C.

  • Residence time : 10 minutes for 95% conversion.

Waste Reduction Strategies

  • Solvent recovery : Distillation of dichloromethane and toluene.

  • Catalyst recycling : Pd recovery via chelating resins .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-chlorophenyl)-N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Table 1: Structural and Molecular Comparisons
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Tetrahydrothieno-thiazole-5,5-dioxide 3-(4-fluorophenyl), 2-(4-chlorophenyl)acetamide C₁₉H₁₄ClF₂N₂O₃S₂* 455.45† -
N-[(2E)-3-(2,4-Difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-(4-fluorophenyl)acetamide Tetrahydrothieno-thiazole-5,5-dioxide 3-(2,4-difluorophenyl), 2-(4-fluorophenyl)acetamide C₁₉H₁₅F₃N₂O₃S₂ 440.46†
AJ5d () Quinazolinone-thiazolidinone 4-Fluorophenyl (quinazolinone), 4-chlorophenyl (thiazolidinone) Not reported -
4d () Thiazole 4-Fluorophenyl, cyclopentyl C₂₁H₂₁FN₂OS 368.47†

*Hypothetical formula based on structural analysis.
†Calculated using atomic masses.

Key Observations:
  • Compound: Shares the tetrahydrothieno-thiazole core but differs in substituents (2,4-difluorophenyl vs. 4-fluorophenyl). The additional fluorine may enhance electronegativity and binding affinity to polar targets .
  • AJ5d (): Features a quinazolinone-thiazolidinone core, demonstrating that chlorophenyl/fluorophenyl groups are versatile in diverse heterocycles.
  • 4d (): A simpler thiazole derivative with fluorophenyl and cyclopentyl groups.

Biological Activity

The compound 2-(4-chlorophenyl)-N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities including antibacterial, antiviral, and enzyme inhibition properties.

Synthesis and Structural Characterization

The synthesis of the compound typically involves multi-step reactions starting from simpler precursors. The structural characterization is often performed using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction to confirm the molecular arrangement and functional groups present in the compound.

Key Structural Features

  • Molecular Formula: C25H18ClF2N5S
  • Key Functional Groups: Chlorophenyl and fluorophenyl moieties contribute to its reactivity and biological interactions.
  • Crystallization: The compound can be crystallized from solvents like dimethylformamide, yielding high-purity samples suitable for analysis.

Antibacterial Activity

Research indicates that compounds similar to this structure exhibit varying degrees of antibacterial activity against several bacterial strains. A study highlighted that certain derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with minimal effects on other strains tested. The structure-activity relationship (SAR) suggests that the presence of halogen substituents enhances antibacterial efficacy.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

Antiviral Activity

In addition to antibacterial properties, derivatives of this compound have been investigated for antiviral activity. For instance, sulfonamide derivatives containing similar moieties demonstrated significant inhibition against tobacco mosaic virus (TMV). The bioassay results indicated a percentage inhibition comparable to established antiviral agents.

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
7i0.542.49
Ningnanmycin0.554.51

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease enzymes. The inhibition studies revealed that certain derivatives exhibited strong inhibitory effects with IC50 values significantly lower than standard inhibitors.

EnzymeCompound IC50 (µM)
Acetylcholinesterase (AChE)Varies by derivative (e.g., <10 µM for some)
Urease<10 µM for several derivatives

Case Studies

Several case studies have focused on the biological evaluation of compounds with similar structures:

  • Antibacterial Screening : A comprehensive study evaluated a series of thiazole derivatives against various bacterial strains, concluding that modifications in the chlorophenyl group significantly influenced antibacterial potency.
  • Antiviral Efficacy : Research on sulfonamide derivatives found that specific substitutions led to enhanced antiviral activity against TMV, suggesting a promising avenue for developing new antiviral agents.
  • Enzyme Inhibition : A detailed analysis of urease inhibitors revealed that compounds with thiazole rings exhibited superior inhibitory action compared to traditional drugs, indicating potential therapeutic applications in managing conditions like kidney stones.

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